Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)-

Description

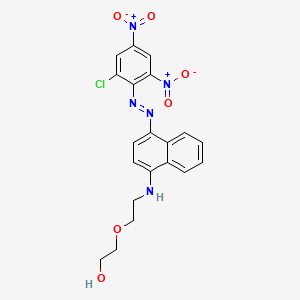

Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- (CAS 3177-13-7), also known as Disperse Blue 85, is a synthetic azo dye characterized by its complex molecular architecture. The compound features a chloro-dinitrophenylazo group (-N=N-C6H2Cl(NO2)2) linked to a naphthalene ring, with an ethoxyethanol side chain. This structure imparts key properties such as high thermal stability and affinity for hydrophobic substrates like polyester fibers . Its molecular formula is C18H14ClN5O5, with applications primarily in textile dyeing due to its vivid color and resistance to fading .

Properties

CAS No. |

57119-91-2 |

|---|---|

Molecular Formula |

C20H18ClN5O6 |

Molecular Weight |

459.8 g/mol |

IUPAC Name |

2-[2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol |

InChI |

InChI=1S/C20H18ClN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2 |

InChI Key |

SBAGGPLWENQGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthetic Route Overview

The synthesis of Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- typically proceeds through the following key steps:

Step 1: Nitration of Chlorobenzene

Chlorobenzene undergoes nitration to yield 2-chloro-4,6-dinitrophenol or its derivatives. This step introduces two nitro groups at the 4 and 6 positions of the aromatic ring, which are critical for subsequent diazotization and azo coupling reactions.Step 2: Diazotization

The dinitro-substituted aromatic amine is converted into a diazonium salt under acidic conditions, usually involving sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5 °C).Step 3: Azo Coupling

The diazonium salt reacts with 1-naphthylamine to form the azo linkage, generating 4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenylamine.Step 4: Ether Formation with Ethanol Derivative

The azo compound is reacted with 2-aminoethanol or its derivatives to introduce the ethoxy group, forming the final target compound.

This sequence ensures the formation of the azo linkage and the attachment of the ethanol side chain through an aminoethoxy bridge.

Industrial-Scale Synthesis Considerations

Industrial production of this compound adapts the above laboratory-scale synthesis to continuous flow reactors and optimized reaction conditions to improve yield and purity. Key industrial enhancements include:

Use of anhydrous alkali metal carbonates (preferably potassium carbonate) instead of hydroxides to minimize by-product formation such as 2,4-dinitrophenol. This improves yield and safety by avoiding water formation, which can hydrolyze intermediates.

Conducting the etherification step by reacting 2,4-dinitrochlorobenzene with the appropriate anhydrous alcohol (or ethanol derivative) in the presence of anhydrous potassium carbonate at temperatures between 40 °C and 120 °C, often under slight pressure to maintain solvent reflux and reaction rate.

Careful control of stoichiometric ratios (e.g., 1 mole of 2,4-dinitrochlorobenzene to 1–1.1 moles of alcohol) to avoid difficult-to-stir suspensions and to maximize reaction efficiency.

Implementation of purification techniques such as recrystallization and chromatographic separation to isolate the final compound with high purity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Nitration | Chlorobenzene, mixed acid (HNO3/H2SO4) | 40–60 | 2–4 | Controlled to avoid over-nitration |

| Diazotization | NaNO2, HCl, 0–5 °C | 0–5 | 0.5–1 | Low temperature critical for diazonium salt stability |

| Azo Coupling | 1-Naphthylamine, basic medium | 10–25 | 1–3 | pH control important to favor coupling |

| Ether Formation | 2,4-Dinitrochlorobenzene + anhydrous ethanol derivative + K2CO3 | 40–120 | 4–5 | Use of anhydrous potassium carbonate minimizes by-products |

Mechanistic Insights

The nitration step introduces strong electron-withdrawing nitro groups, activating the aromatic ring for subsequent substitution.

Diazotization converts aromatic amines to diazonium salts, which are highly reactive intermediates for azo coupling.

The azo coupling involves electrophilic aromatic substitution of the diazonium salt onto the 1-naphthylamine, forming the azo (-N=N-) linkage.

The etherification reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom on the dinitrophenyl ring is displaced by the alkoxy group derived from ethanol in the presence of potassium carbonate, which acts as a base scavenging HCl and maintaining anhydrous conditions.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagents | Sodium hydroxide or potassium hydroxide | Anhydrous potassium carbonate preferred |

| Solvent | Alcohol solvent, sometimes aqueous | Anhydrous alcohol, sometimes with inert diluents (toluene/xylene) |

| Temperature Control | 0–60 °C for diazotization and coupling | 40–120 °C for etherification |

| Reaction Time | Hours to days depending on step | Optimized to 4–5 hours for etherification |

| By-product Formation | Higher (e.g., 2,4-dinitrophenol) | Minimized via anhydrous conditions |

| Purification Techniques | Crystallization, chromatography | Advanced recrystallization and continuous purification methods |

Research Findings and Data Summary

Use of anhydrous potassium carbonate in the etherification step significantly reduces the formation of 2,4-dinitrophenol by-products compared to hydroxide bases, increasing yield to over 90% and improving safety by avoiding water generation.

Reaction temperature and stoichiometry critically affect the reaction mixture's stirrability and overall process feasibility on an industrial scale.

The azo coupling step requires careful pH and temperature control to maximize coupling efficiency and minimize side reactions.

The final product has a molecular weight of approximately 415.8 g/mol and is characterized by the presence of chloro and nitro substituents, azo linkage, and an ethanol-derived aminoethoxy side chain.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

Oxidation: Products can include various oxidized forms of the original compound.

Reduction: Major products include the corresponding amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- has several scientific research applications:

Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy due to its intense color.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound belongs to a family of chloro-dinitrophenylazo dyes. Key structural analogs include:

Key Observations :

- Substituent Impact: The ethoxyethanol chain in the target compound enhances solubility in polar solvents (e.g., ethanol) compared to analogs with methoxypropyl or diol groups .

- Electron-Withdrawing Groups: The 2-chloro-4,6-dinitrophenyl moiety increases stability against photodegradation compared to non-halogenated azo dyes .

Physicochemical Properties

Stability: The target compound exhibits superior thermal stability compared to non-chlorinated azo dyes but is less stable than brominated analogs (e.g., CAS 22578-86-5) due to weaker C-Cl vs. C-Br bonds .

Biological Activity

Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- is a compound with significant biological activity, primarily due to its azo group and naphthalene moiety. This article explores its chemical properties, biological effects, and potential applications based on existing research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClN5O5 |

| Molecular Weight | 415.79 g/mol |

| Density | 1.55 g/cm³ (predicted) |

| Boiling Point | 677.7 °C (predicted) |

| LogP | 7.44 |

| pKa | 14.63 (predicted) |

These properties indicate that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and receptors.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The azo group is known for its potential to form reactive intermediates that can affect cellular processes. In particular, compounds containing azo groups have been studied for their antitumor and antimicrobial properties.

Case Studies

- Antimicrobial Activity : Research has shown that similar azo compounds exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, studies on azo dyes have indicated their effectiveness in inhibiting the growth of pathogenic microorganisms due to their ability to disrupt cell membranes and interfere with metabolic processes.

- Antitumor Activity : Azo compounds have been investigated for their potential as anticancer agents. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or by interfering with DNA synthesis.

- Dopaminergic and Serotonergic Activity : Analogous compounds with naphthalene structures have shown binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors. This suggests that the compound may exhibit psychoactive effects or could be utilized in the treatment of mood disorders.

Research Findings

Recent studies highlight the diverse biological activities associated with similar compounds:

- Inhibition of Ribonucleotide Reductase : A related study found that naphthyl hydrazone-based inhibitors effectively bind at the catalytic site of ribonucleotide reductase, a target in cancer therapy, demonstrating a reversible inhibition mechanism with IC50 values in the low micromolar range .

- Antimalarial Properties : Another investigation reported that benzothiazole hydrazones exhibited significant antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that modifications in similar structural frameworks could yield compounds with therapeutic potential against malaria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.